molecular formula C17H17NO B2634826 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 745787-25-1

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Cat. No. B2634826
CAS RN: 745787-25-1
M. Wt: 251.329
InChI Key: LZVNOMSZAGXFQZ-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a chemical compound with the molecular formula C17H17NO . It has an average mass of 251.323 Da and a monoisotopic mass of 251.131012 Da . It can be used as a biomarker in rare thoracic cancer .


Synthesis Analysis

The compound was synthesized from the multi-component one-pot reaction between p-toluidine, benzaldehyde, and 2,3-dihydrofuran in the presence of palladium dichloride .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline consists of a furo[3,2-c]quinoline core with a phenyl group attached .


Chemical Reactions Analysis

The synthesis of this compound involves a multi-component one-pot reaction, indicating that it can participate in complex chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.33 . The InChI code for the compound is 1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2 .

Scientific Research Applications

  • Structural Analysis and Conformation

    • The diastereoisomers of a related compound, 9-chloro-8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, have been structurally analyzed, revealing significant differences in the orientation of the furan ring due to its fusion to the quinoline nucleus. This structural diversity impacts the dihedral angles between the furan and phenyl rings, indicating potential variations in chemical behavior and applications (Ravikumar et al., 2004).
  • Synthesis and Catalysis

    • A new, enantioselective synthesis of hexahydrofuro[3,2-c]quinolines through a multicatalytic and multicomponent process has been developed. This method involves a three-component coupling reaction catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid, demonstrating the compound's potential in catalysis and asymmetric synthesis (Calleja et al., 2014).
  • Material Science and Optical Properties

    • The structural and optical properties of derivatives of 4H-pyrano[3,2-c]quinoline, a related class of compounds, have been investigated. These derivatives exhibit interesting properties like polycrystallinity in powder form and nanocrystallite dispersion in an amorphous matrix in thin films, suggesting potential applications in material science and optoelectronics (Zeyada et al., 2016).
  • Photovoltaic Applications

    • The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives have been studied, demonstrating their utility in organic-inorganic photodiode fabrication. These compounds show significant potential in the development of photovoltaic devices due to their favorable electrical properties and photovoltaic sensitivity (Zeyada et al., 2016).
  • Nonlinear Optical Behavior

    • Research on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile revealed interesting nonlinear optical behavior, indicating potential applications in the field of photonics and optoelectronics. These properties are crucial for materials used in the development of optical switches and modulators (Fatma et al., 2015).

properties

IUPAC Name

4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNOMSZAGXFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

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